molecular formula C9H10ClN3O3 B7982497 5-[(4-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride

5-[(4-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride

Cat. No.: B7982497
M. Wt: 243.65 g/mol
InChI Key: MXMCDOMBJMNQRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride is a compound that features a pyrazole ring, which is known for its versatility in organic synthesis and medicinal chemistry The presence of the amino group on the pyrazole ring enhances its reactivity and potential for forming various derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride typically involves the formation of the pyrazole ring followed by functionalization. One common method starts with the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions . The resulting pyrazole is then further functionalized to introduce the furoic acid moiety and the amino group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while nucleophilic substitution can produce a variety of substituted pyrazoles .

Scientific Research Applications

5-[(4-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(4-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride involves its interaction with specific molecular targets. The amino group on the pyrazole ring can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino-substituted pyrazoles and furoic acid derivatives. Examples are 3-amino-1H-pyrazole and 5-(hydroxymethyl)-2-furoic acid .

Uniqueness

What sets 5-[(4-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride apart is its unique combination of the pyrazole and furoic acid moieties, which can confer distinct biological activities and reactivity patterns. This makes it a valuable compound for developing new pharmaceuticals and studying complex chemical reactions .

Properties

IUPAC Name

5-[(4-aminopyrazol-1-yl)methyl]furan-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3.ClH/c10-6-3-11-12(4-6)5-7-1-2-8(15-7)9(13)14;/h1-4H,5,10H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMCDOMBJMNQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)O)CN2C=C(C=N2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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